[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone
Overview
Description
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a compound known for its potent kinase inhibitory properties. It is commonly referred to by its synonym KW-2449. This compound has shown significant potential in various scientific research fields, particularly in the study of kinase-related pathways and diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves several steps, typically starting with the preparation of the indazole moiety. The indazole is then coupled with a vinyl group, followed by the introduction of the piperazine ring. The final step involves the formation of the methanone linkage. Specific reaction conditions, such as the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to purify the final product, ensuring it meets the required standards for research and application .
Chemical Reactions Analysis
Types of Reactions
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the indazole moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the vinyl group, leading to different derivatives.
Substitution: Substitution reactions, particularly on the piperazine ring, can yield a variety of analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents like methanol or dimethyl sulfoxide (DMSO) to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated compounds. Substitution reactions can lead to a wide range of analogs with varying biological activities .
Scientific Research Applications
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone has numerous applications in scientific research:
Chemistry: It is used as a model compound to study kinase inhibition and related pathways.
Biology: The compound’s ability to inhibit specific kinases makes it valuable in studying cellular signaling and disease mechanisms.
Mechanism of Action
The mechanism of action of [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone involves the inhibition of various kinases, including FLT3, ABL, FGFR1, and aurora A. By binding to the active sites of these kinases, the compound prevents their phosphorylation activity, thereby disrupting cellular signaling pathways that are crucial for cancer cell survival and proliferation .
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another kinase inhibitor used in cancer treatment.
Imatinib: Known for its effectiveness in treating chronic myeloid leukemia.
Sorafenib: Used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness
What sets [4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone apart is its broad spectrum of kinase inhibition, including its activity against FLT3, ABL, and aurora A kinases. This broad activity profile makes it a versatile tool in both research and therapeutic applications .
Properties
IUPAC Name |
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLKKYCXAOBSRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.